4-(Pyrrolidin-1-yl)phenol 4-(Pyrrolidin-1-yl)phenol
Brand Name: Vulcanchem
CAS No.: 1008-97-5
VCID: VC21011190
InChI: InChI=1S/C10H13NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2
SMILES: C1CCN(C1)C2=CC=C(C=C2)O
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

4-(Pyrrolidin-1-yl)phenol

CAS No.: 1008-97-5

Cat. No.: VC21011190

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyrrolidin-1-yl)phenol - 1008-97-5

Specification

CAS No. 1008-97-5
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name 4-pyrrolidin-1-ylphenol
Standard InChI InChI=1S/C10H13NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2
Standard InChI Key UUIJPHGPERPMIF-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=CC=C(C=C2)O
Canonical SMILES C1CCN(C1)C2=CC=C(C=C2)O

Introduction

Chemical Structure and Properties

4-(Pyrrolidin-1-yl)phenol is characterized by a phenol ring substituted with a pyrrolidine group at the para position. This combination creates a molecule with interesting chemical and biological properties.

Basic Information

PropertyValue
CAS Number1008-97-5
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol
IUPAC Name4-(pyrrolidin-1-yl)phenol
Synonyms4-(1-pyrrolidinyl)phenol
SMILESOC1=CC=C(N2CCCC2)C=C1
InChIInChI=1S/C10H13NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2
InChIKeyUUIJPHGPERPMIF-UHFFFAOYSA-N

Physical Properties

The compound appears as a solid at room temperature with specific physical characteristics that make it suitable for various applications in organic synthesis and medicinal chemistry. The presence of both hydroxyl and pyrrolidine groups confers specific solubility profiles, with good solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide, but limited solubility in water .

Structural Features

The structure of 4-(Pyrrolidin-1-yl)phenol contains two functional groups that contribute to its reactivity and biological activity:

  • A phenolic hydroxyl group (-OH) that can participate in hydrogen bonding and act as a proton donor

  • A pyrrolidine nitrogen that functions as a basic center and hydrogen bond acceptor

These features allow the molecule to interact with various biological targets through multiple binding modes .

Biological Activities and Applications

4-(Pyrrolidin-1-yl)phenol shows potential for various biological applications, as can be inferred from studies on structurally related compounds.

Antioxidant Activity

The phenolic hydroxyl group in 4-(Pyrrolidin-1-yl)phenol indicates potential antioxidant activity. Studies on similar phenolic compounds have demonstrated free radical scavenging properties through various mechanisms:

  • Direct hydrogen atom transfer from the OH group

  • Sequential proton loss-electron transfer

  • Metal chelation properties

This antioxidant potential makes it a candidate for further investigation in conditions associated with oxidative stress .

Structure-Activity Relationships

Understanding how 4-(Pyrrolidin-1-yl)phenol compares to similar compounds provides insights into structure-activity relationships.

Comparison with Related Compounds

CompoundStructural DifferencePotential Effect on Activity
4-(Pyrrolidin-1-yl)phenolReference compoundBaseline activity
2-Methyl-4-(pyrrolidin-1-yl)phenolAdditional methyl group at position 2May increase lipophilicity and affect receptor binding
3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenolChloro substituent and methylene linkerMay enhance metabolic stability and alter binding properties
4-{[3-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenolHydroxymethyl on pyrrolidine ring and methylene linkerMay increase water solubility and hydrogen bonding capacity
4-(2-(Pyrrolidin-1-yl)ethyl)phenolEthyl spacer between phenol and pyrrolidineMay provide greater conformational flexibility

This comparison reveals how subtle structural modifications can potentially alter physicochemical properties and biological activities. The pyrrolidine ring provides a basic nitrogen center while the phenolic group offers hydrogen bonding capabilities, both contributing to potential interactions with biological targets.

Effect of Structural Modifications

Research on related compounds suggests that:

  • The position of substituents on the phenol ring significantly affects binding affinity and selectivity

  • The introduction of halogens (like chloro) may enhance metabolic stability

  • The addition of spacer groups between the phenol and pyrrolidine moieties can alter conformational flexibility and receptor interactions

  • Modification of the pyrrolidine ring can tune the basicity and hydrogen bonding properties

Research Applications

4-(Pyrrolidin-1-yl)phenol has potential applications in various research fields.

Building Block in Organic Synthesis

The compound serves as a valuable building block for the synthesis of more complex molecules due to its bifunctional nature:

  • The phenolic OH group can undergo various transformations including esterification, etherification, and oxidation

  • The pyrrolidine nitrogen can participate in alkylation, acylation, and other reactions

These properties make it useful in the development of pharmaceutical intermediates and advanced materials .

Medicinal Chemistry Research

In medicinal chemistry, 4-(Pyrrolidin-1-yl)phenol represents an interesting pharmacophore that can be further modified to develop compounds with specific biological activities:

  • The compound can be incorporated into larger structures to enhance binding to biological targets

  • It can serve as a molecular scaffold for structure-activity relationship studies

  • The phenolic group provides a potential point for prodrug development

Research on similar compounds has shown that pyrrolidine-containing structures can interact with various biological targets, including enzymes and receptors involved in cancer and neurological disorders .

Hazard TypeClassification
Acute ToxicityHarmful if swallowed (Category 4)
Skin IrritationMay cause skin irritation (Category 2)
Eye IrritationMay cause serious eye irritation (Category 2A)
Specific Target Organ ToxicityMay cause respiratory irritation (STOT SE 3)

These classifications suggest caution when handling the compound, with appropriate personal protective equipment recommended .

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